molecular formula C17H11FO2 B6365161 3-Fluoro-4-(naphthalen-1-yl)benzoic acid CAS No. 1261950-01-9

3-Fluoro-4-(naphthalen-1-yl)benzoic acid

Cat. No.: B6365161
CAS No.: 1261950-01-9
M. Wt: 266.27 g/mol
InChI Key: TWRRVXHHIZFOLX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C17H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and a naphthyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(naphthalen-1-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-fluorobenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Fluoro-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-(naphthalen-1-yl)benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(naphthalen-1-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .

Properties

IUPAC Name

3-fluoro-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-10-12(17(19)20)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRRVXHHIZFOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-01-9
Record name Benzoic acid, 3-fluoro-4-(1-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261950-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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